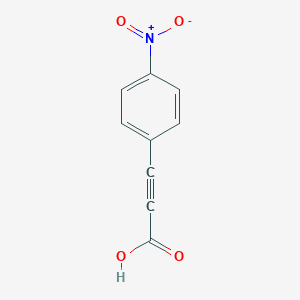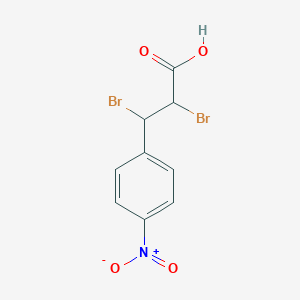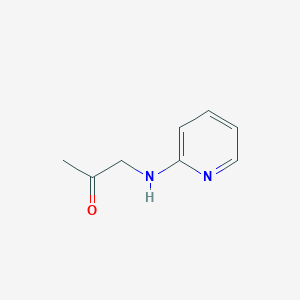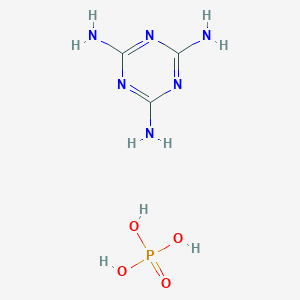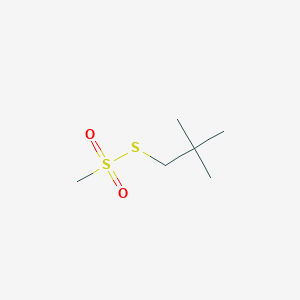
NEOPENTYL METHANTHIOSULFONATE
描述
S-(2,2-Dimethylpropyl) methanesulfonothioate: It is a colorless liquid with a pungent odor and is primarily used to control a variety of pests in agriculture, horticulture, and forestry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-Dimethylpropyl) methanesulfonothioate involves the reaction of 2,2-dimethylpropyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a thiol reagent to yield the final product.
Industrial Production Methods: Industrial production of S-(2,2-Dimethylpropyl) methanesulfonothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions: S-(2,2-Dimethylpropyl) methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-(2,2-Dimethylpropyl) methanesulfonothioate has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, thrips, and whiteflies. In addition to its use in agriculture, it has applications in veterinary medicine to control parasites in livestock. The compound is also used in research to study insect physiology and behavior due to its potent acetylcholinesterase inhibitory activity.
作用机制
S-(2,2-Dimethylpropyl) methanesulfonothioate works by inhibiting the activity of acetylcholinesterase, an enzyme essential for proper nerve function. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately paralysis of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine.
相似化合物的比较
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide with a similar mode of action.
Chlorpyrifos: An organophosphate insecticide with broader pest control applications.
Uniqueness: S-(2,2-Dimethylpropyl) methanesulfonothioate is unique due to its specific structural features, such as the 2,2-dimethylpropyl group, which imparts distinct physicochemical properties and insecticidal activity. Its relatively lower toxicity to non-target organisms compared to other organophosphates makes it a preferred choice in certain applications.
属性
IUPAC Name |
2,2-dimethyl-1-methylsulfonylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBIUXJESBDRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617215 | |
| Record name | S-(2,2-Dimethylpropyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190852-37-0 | |
| Record name | S-(2,2-Dimethylpropyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


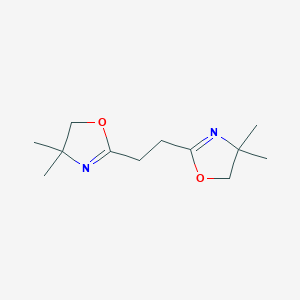

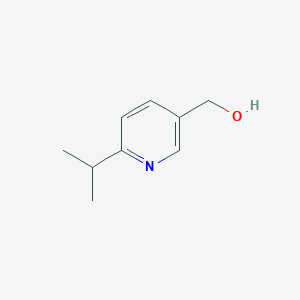
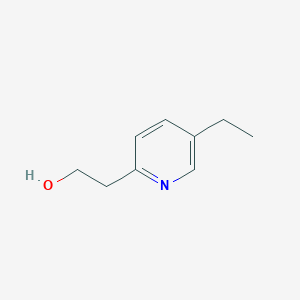
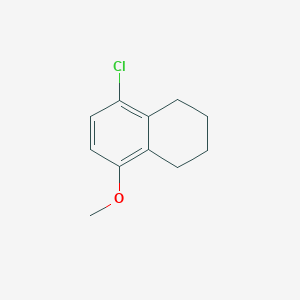
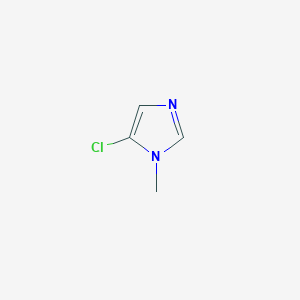
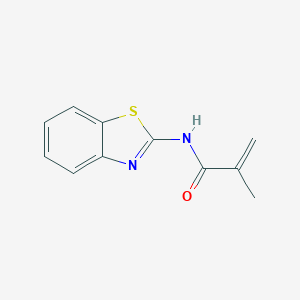
![[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B19851.png)
